2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Overview
Description
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxylated azetidine ring
Mechanism of Action
Target of Action
The compound is a derivative of tert-butoxycarbonyl (boc) amino acids , which are widely used in synthetic organic chemistry . The Boc group is a common amine protecting group , suggesting that the compound may interact with biological targets that have affinity for amines.
Mode of Action
The compound’s interaction with its targets likely involves the tert-butoxycarbonyl (Boc) group. The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may undergo similar interactions in biological systems, with the Boc group being removed to expose the amine for further reactions.
Biochemical Pathways
For instance, the Boc group is often used in peptide synthesis , suggesting that the compound could play a role in protein-related biochemical pathways.
Pharmacokinetics
The Boc group is known for its stability, which could affect the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid. For instance, the Boc group’s deprotection typically requires the presence of an acid such as TFA . Therefore, the compound’s activity could be influenced by the pH of its environment. Additionally, temperature may also play a role, as high temperatures have been used for effective deprotection of Boc amino acids .
Biochemical Analysis
Biochemical Properties
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group, allowing for selective reactions to occur without interference from the amine functionality . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . The nature of these interactions is primarily based on the recognition and binding of the Boc group by the active sites of these enzymes, leading to the deprotection of the amine group and subsequent formation of the desired peptide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in protecting amine groups during biochemical reactions. This compound can influence cell function by modulating the availability of free amine groups, which are essential for various cellular processes, including protein synthesis and cell signaling . By protecting amine groups, this compound can prevent unwanted side reactions and ensure the proper formation of peptide bonds, thereby maintaining the integrity of cellular proteins and enzymes . Additionally, the presence of the Boc group can affect gene expression and cellular metabolism by regulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the protection of amine groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the release of the free amine group . The Boc group interacts with various biomolecules, including enzymes and proteins, through hydrogen bonding and van der Waals interactions, which stabilize the compound and prevent unwanted reactions . The deprotection process involves the cleavage of the Boc group, resulting in the formation of a free amine group that can participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be rapidly cleaved under acidic conditions . This stability allows for the controlled use of this compound in various biochemical reactions, ensuring that the amine group remains protected until the desired reaction conditions are met . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the controlled deprotection of the Boc group has been shown to facilitate the proper formation of peptide bonds and maintain the integrity of cellular proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound effectively protects amine groups and facilitates the proper formation of peptide bonds without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, including disruption of cellular processes and enzyme inhibition . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The Boc group interacts with enzymes and cofactors involved in these pathways, regulating the availability of free amine groups and ensuring the proper formation of peptide bonds . This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters that recognize the Boc group and facilitate its uptake into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it interacts with enzymes and proteins involved in peptide synthesis and other biochemical reactions . The localization and accumulation of this compound can affect its activity and function, ensuring that the amine group remains protected until the desired reaction conditions are met .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular transport machinery . The Boc group can also undergo post-translational modifications that affect its localization and activity, ensuring that the amine group remains protected until the desired reaction conditions are met . The subcellular localization of this compound can influence its activity and function, allowing for the controlled use of the protected amine group in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the protection of amines using the Boc group. One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in aqueous conditions or acetonitrile solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the azetidine ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
3-(Boc-amino)propionic acid
4-(Boc-amino)butyric acid
5-(Boc-amino)valeric acid
Uniqueness: 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is unique due to its hydroxylated azetidine ring, which provides additional reactivity compared to similar compounds that lack this functional group. This hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications.
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(15,6-11)4-7(12)13/h15H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRMQDBEWKPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154760-03-8 | |
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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